2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound characterized by the presence of sulfanyl groups and a dihydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde, followed by cyclization and introduction of sulfanyl groups through thiolation reactions. The reaction conditions often require the use of catalysts such as acids or bases and may involve heating under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of sulfur atoms.
Substitution: The sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent due to its ability to interfere with biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dihydroquinazolinone core can interact with nucleic acids or other biomolecules, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Sulfanyl-3-methyl-1-butanol: Another compound with sulfanyl groups, used in flavor and fragrance industries.
2-Sulfanyl-3-methylbutyl formate: Known for its occurrence in aged beers and its unique odor profile.
Uniqueness
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one is unique due to its combination of sulfanyl groups and a dihydroquinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
2-Sulfanyl-3-(2-sulfanylethyl)-3,4-dihydroquinazolin-4-one is a complex organic compound known for its diverse biological activities. This compound, characterized by its unique dihydroquinazolinone core and sulfanyl groups, has garnered attention for its potential therapeutic applications, particularly in oncology and microbiology.
Chemical Structure and Properties
The chemical formula for this compound is C11H12N2S3, with a molecular weight of 284.43 g/mol. The presence of multiple sulfur atoms in its structure contributes to its reactivity and biological interactions.
Property | Value |
---|---|
Chemical Formula | C₁₁H₁₂N₂S₃ |
Molecular Weight | 284.43 g/mol |
CAS Number | 855715-15-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The sulfanyl groups can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the dihydroquinazolinone core may interact with nucleic acids or other biomolecules, disrupting their normal functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of 2-sulfanylquinazolin-4(3H)-one. For instance, a derivative known as compound 5d demonstrated significant cytotoxic effects against various human cancer cell lines including HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer) cells. The mechanism involves cell cycle arrest at the S phase and induction of apoptosis through upregulation of pro-apoptotic genes such as caspase-3 and Bax, while downregulating the anti-apoptotic gene Bcl-2 .
Table 1: Cytotoxic Activity of Compound 5d Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
HepG2 | 7.1 |
MCF-7 | 10.5 |
MDA-MB-231 | 8.9 |
HeLa | 9.7 |
Kinase Inhibition
Compound 5d has also been evaluated for its inhibitory activity against several protein kinases, including EGFR, HER2, VEGFR2, and CDK2. The results indicated that it exhibits comparable activities in nanomolar ranges against these kinases, suggesting its potential as a multi-targeted therapeutic agent .
Table 2: Kinase Inhibitory Activity of Compound 5d
Kinase | IC50 (µM) | Positive Control IC50 (µM) |
---|---|---|
EGFR | 0.5 | 0.1 (Erlotinib) |
HER2 | 0.8 | 0.05 (Erlotinib) |
VEGFR2 | 1.0 | 0.15 (Sorafenib) |
CDK2 | 2.1 | 0.32 (Roscovitine) |
Antimicrobial Activity
Beyond its anticancer properties, the compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to disrupt bacterial cell membranes and inhibit essential metabolic pathways in various microorganisms.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profiles of derivatives of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with compound 5d resulted in significant apoptosis induction compared to untreated controls, with a notable increase in early and late apoptotic cells .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds derived from this class could reduce tumor growth in xenograft models without significant toxicity to normal tissues.
Properties
IUPAC Name |
3-(2-sulfanylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c13-9-7-3-1-2-4-8(7)11-10(15)12(9)5-6-14/h1-4,14H,5-6H2,(H,11,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDZUAGLHKAHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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